{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid
{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid
Brand Name:
Vulcanchem
CAS No.:
141442-08-2
VCID:
VC21166632
InChI:
InChI=1S/C16H13BrClNO4/c17-11-3-1-10(2-4-11)8-19-16(22)13-6-5-12(18)7-14(13)23-9-15(20)21/h1-7H,8-9H2,(H,19,22)(H,20,21)
SMILES:
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br
Molecular Formula:
C16H13BrClNO4
Molecular Weight:
398.6 g/mol
{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid
CAS No.: 141442-08-2
Cat. No.: VC21166632
Molecular Formula: C16H13BrClNO4
Molecular Weight: 398.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141442-08-2 |
|---|---|
| Molecular Formula | C16H13BrClNO4 |
| Molecular Weight | 398.6 g/mol |
| IUPAC Name | 2-[2-[(4-bromophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |
| Standard InChI | InChI=1S/C16H13BrClNO4/c17-11-3-1-10(2-4-11)8-19-16(22)13-6-5-12(18)7-14(13)23-9-15(20)21/h1-7H,8-9H2,(H,19,22)(H,20,21) |
| Standard InChI Key | PAOIFRPAIJVWIK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br |
| Canonical SMILES | C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator